2,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline dihydrochloride
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Overview
Description
2,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline dihydrochloride is a chemical compound with the CAS number 1803610-18-5 . It has a molecular weight of 310.17 and a molecular formula of C12H15Cl2F2N3 .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . It also contains a 2,5-difluoroaniline group and a propyl chain .Physical And Chemical Properties Analysis
This compound has a molecular weight of 310.17 and a molecular formula of C12H15Cl2F2N3 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Antiviral Activity
Indole derivatives, including compounds similar to 2,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline dihydrochloride, have been reported to exhibit antiviral properties . These compounds can be synthesized and tested against a variety of RNA and DNA viruses. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, suggesting potential use in antiviral drug development .
Anti-inflammatory Properties
The indole nucleus is found in many synthetic drug molecules due to its affinity to bind with multiple receptors, which is helpful in developing new derivatives with anti-inflammatory effects . This implies that our compound of interest could be explored for its efficacy in reducing inflammation, potentially contributing to treatments for conditions like arthritis or asthma.
Anticancer Applications
Indole derivatives are known to possess anticancer activities. They can interact with various cellular targets and may induce apoptosis or inhibit proliferation in cancer cells . Research into compounds like this compound could lead to the development of novel anticancer agents.
Antimicrobial and Antitubercular Effects
These compounds have also been found to have antimicrobial and antitubercular activities, making them candidates for the treatment of bacterial infections, including drug-resistant strains of tuberculosis . Their mode of action could involve disrupting bacterial cell wall synthesis or interfering with essential enzymes.
Antidiabetic Potential
Indole derivatives have been associated with antidiabetic effects, which could be due to their ability to modulate insulin signaling pathways or protect pancreatic beta cells . Further research into this compound could uncover its utility in managing diabetes.
Antimalarial Activity
The structural diversity of indole derivatives allows them to be effective against various strains of Plasmodium, the parasite responsible for malaria . By inhibiting the life cycle of the parasite, these compounds could serve as a basis for new antimalarial drugs.
Mechanism of Action
Target of Action
It is known that imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of chemical and biological properties, and they have become an important synthon in the development of new drugs .
Action Environment
properties
IUPAC Name |
2,5-difluoro-N-(3-imidazol-1-ylpropyl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3.2ClH/c13-10-2-3-11(14)12(8-10)16-4-1-6-17-7-5-15-9-17;;/h2-3,5,7-9,16H,1,4,6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQAIPCRPRDNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NCCCN2C=CN=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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